molecular formula C20H21N5O2S B2850654 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide CAS No. 2034392-09-9

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide

Cat. No.: B2850654
CAS No.: 2034392-09-9
M. Wt: 395.48
InChI Key: VUZAXAFRWFRWPD-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide is a complex organic compound that incorporates a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[5,4-b]pyridine scaffold, which is then functionalized to introduce the piperidine and benzamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-oxo-2-[[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(13-22-18(27)14-5-2-1-3-6-14)23-15-8-11-25(12-9-15)20-24-16-7-4-10-21-19(16)28-20/h1-7,10,15H,8-9,11-13H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZAXAFRWFRWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CNC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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